TMPRSS2 Inhibition Potency and Covalent Binding Mode vs. Camostat and Nafamostat
BC-11 hydrobromide inhibits TMPRSS2 with an IC₅₀ of 1.44 μM in an in vitro enzymatic assay [1]. This potency is lower than that of the clinically evaluated TMPRSS2 inhibitors camostat (IC₅₀ = 6.2 nM) and nafamostat (IC₅₀ = 0.27 nM) [2]. However, BC-11's covalent binding mechanism—mediated by its boronic acid warhead targeting the catalytic Ser441—provides a unique selectivity profile distinct from the ester-based covalent inhibition of camostat and nafamostat [1]. This mechanistic divergence may offer advantages in selectivity and reduced off-target activity, making BC-11 a preferred tool compound for dissecting covalent inhibition pharmacology [1].
| Evidence Dimension | TMPRSS2 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.44 μM |
| Comparator Or Baseline | Camostat: IC₅₀ = 6.2 nM; Nafamostat: IC₅₀ = 0.27 nM |
| Quantified Difference | BC-11 is approximately 232-fold less potent than camostat and 5,333-fold less potent than nafamostat in biochemical assays. |
| Conditions | In vitro TMPRSS2 enzymatic assay with recombinant protein. |
Why This Matters
BC-11 offers a distinct covalent warhead chemistry compared to clinical candidates, enabling researchers to study structure-activity relationships of boronic acid-based inhibitors versus ester-based inhibitors.
- [1] Moumbock AFA, et al. BC-11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS-CoV-2 host cell entry. Arch Pharm (Weinheim). 2022 Oct 31;356(1):2200371. View Source
- [2] Shrimp JH, et al. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. ACS Pharmacol Transl Sci. 2020;3(5):997-1005. View Source
